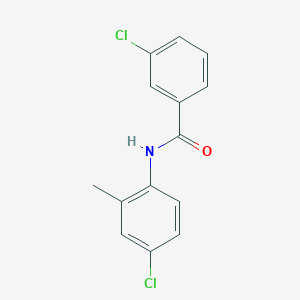

3-chloro-N-(4-chloro-2-methylphenyl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-(4-chloro-2-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO/c1-9-7-12(16)5-6-13(9)17-14(18)10-3-2-4-11(15)8-10/h2-8H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPMFUVJKIDTNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-chloro-2-methylphenyl)benzamide typically involves the reaction of 4-chloro-2-methylaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-chloro-2-methylphenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene rings can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate substitution reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Building Block in Drug Development

3-Chloro-N-(4-chloro-2-methylphenyl)benzamide is utilized as a key intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance therapeutic efficacy. For example, it has been explored in the development of urease inhibitors, which have potential applications in treating conditions like kidney stones and gastric ulcers .

Case Study: Urease Inhibition

Recent studies have demonstrated that derivatives of this compound exhibit significant urease inhibitory activity. One derivative showed an IC50 value of 0.0019 ± 0.0011 µM, outperforming standard thiourea (IC50 = 4.7455 ± 0.0545 µM). This suggests its potential as a lead compound for developing new urease inhibitors .

| Compound | IC50 Value (µM) | Comparison to Thiourea |

|---|---|---|

| Derivative 4i | 0.0019 ± 0.0011 | Better |

| Thiourea | 4.7455 ± 0.0545 | Standard |

Materials Science

Development of Advanced Materials

The compound is also investigated for its role in materials science, particularly in creating polymers and coatings with specific properties. Its unique substitution pattern allows it to impart desirable characteristics to materials, making it suitable for various industrial applications.

Potential Applications

- Polymers : Used as a monomer or additive to enhance polymer properties.

- Coatings : Can be incorporated into coatings for improved durability and resistance.

Biological Studies

Investigating Biological Activity

this compound has shown promise in biological research, particularly concerning its antifungal and anticancer activities. The compound's mechanism of action involves interaction with specific molecular targets, which can alter protein or enzyme activity within biological systems.

- Antifungal Activity : Exhibits potential against various fungal strains.

- Anticancer Properties : Investigated for its efficacy in targeting cancer cells through molecular pathways.

Chemical Synthesis

Intermediate in Organic Synthesis

As an intermediate, this compound facilitates the synthesis of more complex organic molecules through various reactions such as substitution, oxidation, and coupling reactions.

Reaction Types

- Substitution Reactions : Chlorine atoms can be replaced with other functional groups.

- Oxidation/Reduction : Can undergo transformations to yield different derivatives.

Common Reagents

| Reaction Type | Reagents Used |

|---|---|

| Substitution | Sodium hydroxide, potassium hydroxide |

| Oxidation | Potassium permanganate, chromium trioxide |

| Reduction | Lithium aluminum hydride, sodium borohydride |

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-chloro-2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Crystallographic Features

Key Analogues and Their Structural Attributes:

Notable Trends:

- Halogen Interactions : Chlorine substituents influence crystal packing via Cl···Cl or Cl···O interactions. For example, 3-chloro-N-(2-nitrophenyl)benzamide exhibits a Cl···Cl distance of 3.943 Å, within the range of weak halogen-halogen interactions .

- Hydrogen Bonding : Amide and nitro groups facilitate intermolecular hydrogen bonding (e.g., C-H···O in 3-chloro-N-(2-nitrophenyl)benzamide), stabilizing crystal structures .

- Planarity : Central amide moieties in many analogs (e.g., 3-chloro-N-(2-nitrophenyl)benzamide) adopt near-planar conformations, promoting π-π stacking or intramolecular charge transfer .

Physicochemical Properties

Key Insights:

Coordination Chemistry

- Copper Complexes : Similar benzamide-thiosemicarbazone derivatives form stable complexes with transition metals, leveraging the amide and thioamide groups for chelation .

Biological Activity

3-chloro-N-(4-chloro-2-methylphenyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in antifungal and anticancer applications. This article reviews the biological activity of this compound, supported by various studies, including data tables and case studies.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Antifungal Activity : The compound has shown significant antifungal properties against various fungal strains.

- Anticancer Potential : Preliminary studies indicate potential as a cancer therapeutic agent.

- Toxicity Profile : Evaluations have been conducted to assess the toxicity of the compound, which is crucial for its therapeutic application.

Antifungal Activity

Recent studies have demonstrated that derivatives of benzamides, including this compound, exhibit notable antifungal activity. For instance, a study evaluated several synthetic compounds against Sclerotinia sclerotiorum, revealing that some derivatives had inhibition rates exceeding those of established fungicides like quinoxyfen.

Table 1: Antifungal Activity of Benzamide Derivatives

| Compound | Inhibition Rate (%) | EC50 (mg/L) |

|---|---|---|

| This compound | 86.1% | 5.17 |

| Quinoxyfen | 77.8% | 14.19 |

| Other Compounds | Varies (47.2% - 75.0%) | Varies |

The results indicate that the compound's inhibition rate against Sclerotinia sclerotiorum is significantly higher than that of quinoxyfen, suggesting its potential as a fungicide with lower toxicity (acute toxicity at 19.42 mg/L) .

Anticancer Activity

In addition to its antifungal properties, benzamide derivatives have been investigated for their anticancer potential. A study focusing on various benzamide derivatives found that certain compounds could effectively inhibit RET kinase activity, which is implicated in several cancers.

Case Study: RET Kinase Inhibition

A specific derivative containing a similar structure to this compound was found to inhibit cell proliferation driven by RET mutations. This suggests that modifications in the benzamide structure can lead to significant anticancer activity.

Toxicity Profile

Understanding the toxicity of this compound is essential for its application in therapeutic settings. Preliminary toxicity assessments using zebrafish embryos indicated varying levels of toxicity among related compounds, with some exhibiting high toxicity while others showed favorable safety profiles .

Table 2: Toxicity Assessments

| Compound | LC50 (mg/L) | Toxicity Classification |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 0.39 | High Toxicity |

| Compound B | >10 | Low Toxicity |

These toxicity assessments are critical for determining safe dosage levels and potential side effects in further development stages.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups such as chlorine enhances the biological activity of benzamides. The position and nature of substituents on the benzene ring play a crucial role in modulating both antifungal and anticancer activities.

Q & A

Q. What are the key steps in synthesizing 3-chloro-N-(4-chloro-2-methylphenyl)benzamide, and what experimental conditions are critical for high yield?

The synthesis typically involves multi-step reactions:

- Amide Bond Formation : Reacting 3-chlorobenzoyl chloride with 4-chloro-2-methylaniline under anhydrous conditions (e.g., using DCM as a solvent and a base like triethylamine to scavenge HCl) .

- Purification : Column chromatography with silica gel and a hexane/ethyl acetate gradient is recommended to isolate the product.

- Critical Conditions : Temperature control (<40°C) and inert atmosphere (N₂/Ar) to prevent side reactions, such as hydrolysis of the acyl chloride intermediate .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the presence of aromatic protons, amide NH, and substituent positions (e.g., methyl and chloro groups) .

- X-ray Diffraction (XRD) : Resolves intramolecular interactions, such as hydrogen bonding between the amide NH and chlorine substituents, which influence packing patterns .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ at m/z 294.0421 for C₁₄H₁₀Cl₂NO).

Q. What preliminary assays can assess its biological activity, and what targets are plausible?

- Enzyme Inhibition : Screen against bacterial phosphopantetheinyl transferases (PPTases), as structurally related benzamides disrupt bacterial proliferation by targeting this enzyme class .

- Antimicrobial Assays : Use broth microdilution (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can computational methods optimize synthetic routes for derivatives of this compound?

- Reaction Path Search : Quantum chemical calculations (DFT) predict energy barriers for intermediates, while machine learning models prioritize reaction conditions (e.g., solvent, catalyst) .

- Example : ICReDD’s workflow integrates computed transition states with experimental feedback to reduce trial-and-error synthesis .

Q. How do substituent positions (e.g., chlorine or methyl groups) influence crystallinity and bioactivity?

- Crystallinity : Meta-chloro substituents promote intramolecular N–H···Cl hydrogen bonding, stabilizing planar conformations and enhancing crystal lattice cohesion .

- Bioactivity : Para-chloro groups on the phenyl ring increase lipophilicity, improving membrane permeability in bacterial targets .

Q. How should researchers address contradictions in reported biological data for similar benzamides?

- Structural-Activity Analysis : Compare substituent effects using analogs (e.g., N-(3-aminophenyl)-3-chlorobenzamide vs. 4-chloro derivatives) to identify critical functional groups .

- Assay Standardization : Control variables like bacterial strain viability, solvent (DMSO concentration ≤1%), and incubation time to minimize discrepancies .

Methodological Notes

- Contradictory Data : Variations in bioactivity may arise from differences in bacterial strain resistance profiles or assay protocols. Cross-validate findings using orthogonal methods (e.g., isothermal titration calorimetry for binding affinity) .

- Advanced Synthesis : For scale-up, optimize microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 100°C vs. 6 hr conventional heating) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.